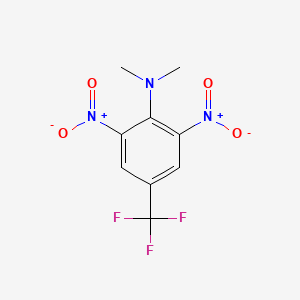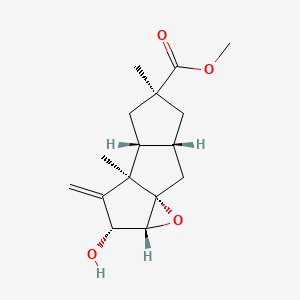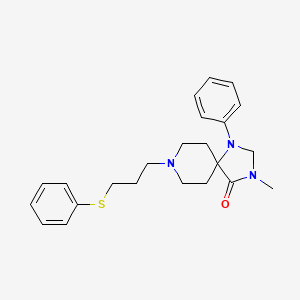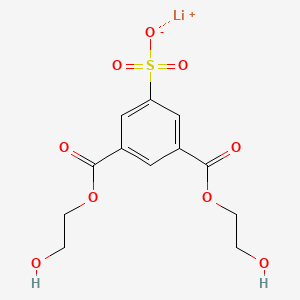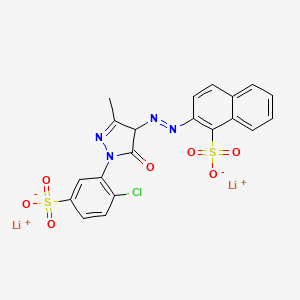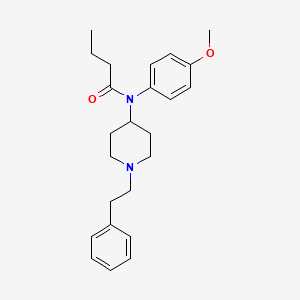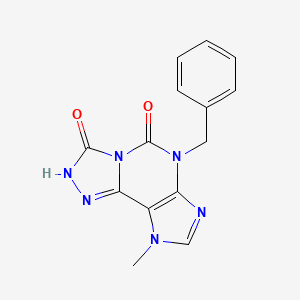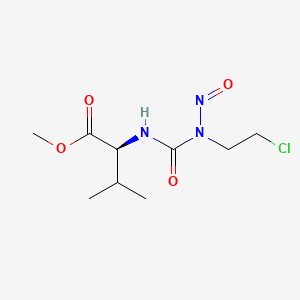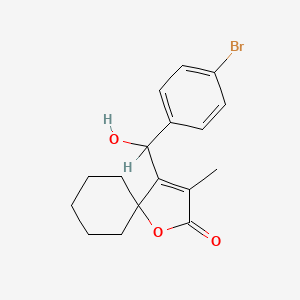
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine is a synthetic organic compound It is characterized by the presence of a trifluoromethyl group, a benzene ring, and a benzoyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine typically involves multiple steps:
Formation of the Benzeneethanamine Core: This step involves the alkylation of benzeneethanamine with ethyl and methyl groups.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Benzoylation: The final step involves the esterification of the compound with 2,4,6-trimethylbenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine: Lacks the benzoyl ester group.
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-benzoylbenzeneethanamine: Contains a different benzoyl group.
N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylphenyl)oxy)benzeneethanamine: Has a phenyl ester instead of a benzoyl ester.
Uniqueness
The presence of the trifluoromethyl group and the specific benzoyl ester in N-Ethyl-alpha-methyl-3-(trifluoromethyl)-N-((2,4,6-trimethylbenzoyl)oxy)benzeneethanamine makes it unique. These functional groups can impart distinct chemical and biological properties, differentiating it from similar compounds.
Eigenschaften
CAS-Nummer |
94593-39-2 |
|---|---|
Molekularformel |
C22H26F3NO2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C22H26F3NO2/c1-6-26(28-21(27)20-15(3)10-14(2)11-16(20)4)17(5)12-18-8-7-9-19(13-18)22(23,24)25/h7-11,13,17H,6,12H2,1-5H3 |
InChI-Schlüssel |
CKCKGEPVHDYFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




